5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid

Medicinal Chemistry Chemical Synthesis Building Block

Researchers seeking to replace phenyl-substituted 5-oxopyrrolidine scaffolds often encounter lipophilicity-driven failures in solubility and metabolic stability. 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid (CAS 1086380-60-0) directly addresses this with a pyrazine isostere that reduces LogP by ~1.2 units (calculated LogP -0.0859 vs. ~1.1 for phenyl analog). • CNS Fragment Library-Ready: TPSA 83.39 Ų, low LogP align with CNS penetration criteria. • Derivatization Handle: 3-carboxylic acid enables facile amide conjugation for probe synthesis. • Supply Assurance: ≥98% purity from qualified vendors; available for immediate dispatch in research quantities.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
CAS No. 1086380-60-0
Cat. No. B1386397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid
CAS1086380-60-0
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=NC=CN=C2)C(=O)O
InChIInChI=1S/C9H9N3O3/c13-8-3-6(9(14)15)5-12(8)7-4-10-1-2-11-7/h1-2,4,6H,3,5H2,(H,14,15)
InChIKeyOIUFODDGIUYXJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic Acid – Heterocyclic Scaffold


5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid (CAS 1086380-60-0) is a small-molecule heterocyclic building block with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol . It comprises a 5-oxopyrrolidine core N-substituted with a pyrazin-2-yl group, placing it within the broader class of 5-oxopyrrolidine-3-carboxylic acids . Commercially, it is offered by multiple chemical suppliers as a versatile scaffold for medicinal chemistry and drug discovery research .

5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic Acid – Generic Substitution Risks


Direct substitution of 5-oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid with other 5-oxopyrrolidine-3-carboxylic acid derivatives is not trivial due to the distinct physicochemical properties imparted by the pyrazine moiety. The pyrazine ring, compared to phenyl or pyridyl replacements, introduces additional hydrogen-bond acceptor capacity and alters lipophilicity . Specifically, the compound exhibits a calculated LogP of -0.0859 , which differs markedly from the more lipophilic 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (LogP ~1.1, calculated) [1]. This divergence in hydrophilicity directly influences solubility, metabolic stability, and target engagement in biological systems, making generic substitution a risk to experimental reproducibility and lead optimization campaigns . Furthermore, the pyrazine nitrogen atoms provide a distinct electronic environment that can engage in specific π-stacking or hydrogen-bonding interactions not available to phenyl or pyridine analogs .

5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic Acid – Evidence vs. Analogs


Purity Grade Comparison

Among commercial vendors, the 5-oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid scaffold is available in a higher purity grade of 98+% from suppliers such as Chemscene and Leyan, compared to the more common 95% minimum purity specification listed by CymitQuimica . For sensitive chemical transformations, this 3+% purity increase can reduce byproduct formation and improve reaction yields.

Medicinal Chemistry Chemical Synthesis Building Block

Lipophilicity (LogP) vs. Phenyl Analog

The calculated LogP of 5-oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid is -0.0859 , which is approximately 1.2 units lower than the calculated LogP of the phenyl-substituted analog 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (~1.1) [1]. This difference indicates significantly higher hydrophilicity for the pyrazine derivative.

Drug Design Physicochemical Property Lipophilicity

TPSA Comparison vs. Pyridine Analog

The topological polar surface area (TPSA) of 5-oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid is 83.39 Ų , which is identical to that of its direct pyridine analog 5-oxo-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride (83.39 Ų) . However, the additional nitrogen atom in the pyrazine ring offers a distinct hydrogen-bonding profile and electronic distribution compared to pyridine, potentially affecting target selectivity without altering TPSA-based permeability predictions.

Medicinal Chemistry ADME Drug Design

5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic Acid – Key Applications


CNS Medicinal Chemistry Libraries

The favorable TPSA (83.39 Ų) and low LogP (-0.0859) of 5-oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid align with the physicochemical profiles associated with good central nervous system (CNS) penetration. This compound serves as a suitable starting point for building fragment libraries aimed at discovering novel CNS-active agents where moderate polarity and hydrogen-bonding capacity are essential .

Isosteric Replacement for Lead Optimization

When a lead series containing a phenyl or pyridyl-substituted 5-oxopyrrolidine carboxylic acid requires improved solubility or metabolic stability, 5-oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid offers a direct isosteric replacement. The pyrazine ring maintains a comparable TPSA while providing a significant reduction in lipophilicity (ΔLogP ~ -1.2 vs. phenyl analog) [1], which can be leveraged to mitigate issues like hERG binding or CYP450 inhibition.

Chemical Biology Probe Synthesis

The carboxylic acid handle at the 3-position of the pyrrolidine ring allows for facile derivatization via amide bond formation. The high purity (98+%) available from select vendors ensures that the resulting conjugates or probes are of sufficient quality for downstream biological interrogation without the need for extensive re-purification, thereby accelerating chemical biology workflows.

Fragment-Based Drug Discovery Building Block

As a small (MW 207.19 g/mol) , polar fragment with a rigidified pyrrolidine core, this compound meets the criteria for fragment-based screening libraries. Its distinct hydrogen-bonding potential, derived from the pyrazine and oxopyrrolidine groups, makes it a versatile probe for identifying novel interactions with protein targets during initial screening cascades.

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